

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

chemical properties

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Compound of Interest

Compound Name: 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

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An In-depth Technical Guide to 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

Executive Summary

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in advanced chemical synthesis. The incorporation of the pentafluoroethyl group ($-C_2F_5$) onto the benzoic acid scaffold imparts unique electronic properties and enhanced metabolic stability, making it a molecule of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its core chemical properties, synthesis considerations, safety protocols, and applications, synthesized from an application-focused perspective to explain the causality behind its utility and handling.

Introduction: The Strategic Role of Fluorination

In the landscape of modern organic chemistry, particularly within pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug candidates.^[1] The introduction of a robust, electron-withdrawing group like the pentafluoroethyl moiety can profoundly alter a molecule's physicochemical and biological properties.^[1]

Key advantages conferred by such fluorination strategies include:

- **Enhanced Metabolic Stability:** The strength of the carbon-fluorine bond provides resistance to metabolic degradation by cytochrome P450 enzymes, often extending the pharmacokinetic profile of a therapeutic agent.^[1]
- **Modulated Acidity (pKa):** The potent electron-withdrawing nature of the $-\text{C}_2\text{F}_5$ group significantly increases the acidity of the carboxylic acid proton compared to non-fluorinated benzoic acid, which can be critical for optimizing solubility and membrane permeability.^[1]
- **Increased Lipophilicity:** The presence of the fluorinated alkyl chain generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.^[1]
- **Improved Binding Affinity:** Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and efficacy.^[1]

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid encapsulates these advantages, presenting itself as a versatile starting material for creating novel compounds with tailored properties.

Core Physicochemical Properties

The fundamental properties of a chemical building block dictate its behavior in reactions and its suitability for various applications. The data for **4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid** is summarized below.

Property	Value	Source(s)
CAS Number	383-13-1	[2][3]
Molecular Formula	C ₉ H ₅ F ₅ O ₂	[2][3]
Molecular Weight	240.13 g/mol	
Appearance	Powder	
Melting Point	154-159 °C	
	182-185 °C (literature value)	
pKa	Not experimentally determined, but expected to be significantly lower (more acidic) than benzoic acid (~4.2) due to the strong electron-withdrawing – C ₂ F ₅ group. For comparison, the pKa of Pentafluorobenzoic acid is ~1.48.[4]	N/A
Solubility	While specific data is unavailable, by analogy to related fluorinated acids, it is expected to be soluble in polar organic solvents like methanol and ether, with very slight solubility in cold water.[5]	N/A

Synthesis and Reactivity Insights

Synthetic Pathways: A Generalized Approach

While a specific, documented synthesis for **4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid** is not detailed in the provided literature, its structure suggests a synthesis rooted in established aromatic chemistry. A plausible workflow involves the introduction of the pentafluoroethyl group onto an aromatic precursor, followed by the formation or unmasking of the carboxylic acid functionality. A common strategy for analogous benzoic acids involves a Friedel-Crafts acylation reaction followed by hydrolysis.[6]

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a para-substituted benzoic acid, which serves as a logical model for producing compounds like **4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid**.

Caption: Generalized synthetic workflows for para-substituted benzoic acids.

Causality Behind Experimental Choices:

- **Route Selection:** The choice between direct oxidation and a Grignard route depends heavily on the stability of the pentafluoroethyl group to the oxidizing conditions and the availability of the appropriate starting materials. The Grignard route is often preferred for its versatility and milder final step.
- **Protecting Groups:** In more complex syntheses, other functional groups on the aromatic ring might require protection to prevent unwanted side reactions during the oxidation or Grignard formation steps.

Reactivity Profile

The reactivity of **4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid** is dominated by two key features:

- **Carboxylic Acid Group:** This functional group is a versatile handle for derivatization. It readily undergoes standard transformations such as esterification, amide bond formation (e.g., via coupling reagents like DCC or EDC), and reduction to the corresponding benzyl alcohol. Its heightened acidity makes it a strong candidate for forming stable salts.
- **Aromatic Ring:** The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the carboxylic acid and the pentafluoroethyl groups. Nucleophilic aromatic substitution is more plausible but typically requires harsh conditions.

Applications in Research and Development

As a specialized organic building block, this compound is primarily utilized as an intermediate for the synthesis of more complex molecules with targeted functions.^[3]

- **Pharmaceutical & Agrochemical Synthesis:** Its primary application lies in introducing the 4-(pentafluoroethyl)benzoyl moiety into larger molecules. This is a common strategy in the development of novel pharmaceuticals and crop protection agents, where the fluorinated group can enhance bioactivity and stability.[7] Benzoic acid derivatives, in general, serve as fundamental scaffolds for a wide array of drugs, including anti-cancer agents.[8]
- **Materials Science:** Fluorinated organic compounds are integral to the development of advanced materials such as specialized polymers and liquid crystals, where their unique electronic and thermal properties are exploited.[1]

Safety, Handling, and Storage

Proper handling of **4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid** is essential to ensure laboratory safety. It is classified as a hazardous chemical and requires adherence to established protocols.

Hazard Identification

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Target Organs: Respiratory system.

Recommended Handling Protocols

The following protocols are derived from standard precautionary statements (P-codes) associated with this compound.

- Exposure Prevention (P261, P264):

- Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[9]
- Wash hands and any exposed skin thoroughly after handling.[9]
- Do not eat, drink, or smoke when using this product (P270).
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles/face protection to prevent skin and eye contact.[9]
 - If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[9]
- First Aid Measures (P301, P302, P305):
 - If Swallowed (P301+P312): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
 - If on Skin (P302+P352): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
 - If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- Storage and Incompatibilities:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
 - Keep away from incompatible materials such as strong oxidizing agents and bases.[9]

Conclusion

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid is more than a simple aromatic acid; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its enhanced acidity, metabolic stability, and utility as a synthetic intermediate make it a valuable tool for scientists and researchers aiming to synthesize novel molecules with superior

performance characteristics in medicine and materials science. Adherence to strict safety protocols is mandatory for its handling, ensuring that its potential can be explored responsibly.

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References

- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
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